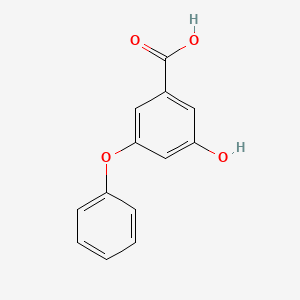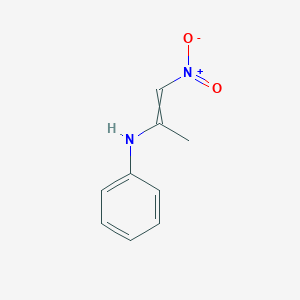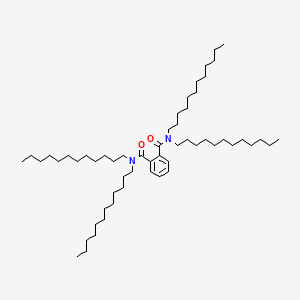
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 1,4-dimethoxyanthracene using an oxidizing agent such as manganese dioxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, ethanol.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, hydroquinones.
Substitution Products: Various substituted anthraquinones.
Applications De Recherche Scientifique
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
5,8-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Another anthraquinone derivative with different functional groups.
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Contains sulfonic acid groups, used as a biological stain.
Uniqueness
1,4-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde is unique due to its specific functional groups and reactivity. The presence of methoxy groups and an aldehyde group provides distinct chemical properties, making it suitable for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
63965-53-7 |
|---|---|
Formule moléculaire |
C17H12O5 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
1,4-dimethoxy-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O5/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-8H,1-2H3 |
Clé InChI |
VIYABMBVQYYVKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=C1)C=O)OC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)




![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)



